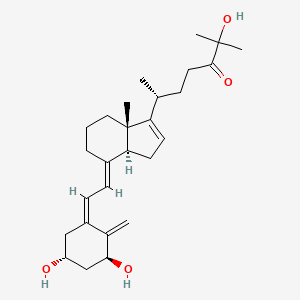

1,25-Dihydroxy-24-oxo-16-ene-vitamin D3

Description

Contextualizing Seco-Steroid Hormones in Cellular Biology

Seco-steroids are a class of steroid hormones characterized by a "broken" or cleaved ring in their fundamental sterol structure. Vitamin D and its metabolites are the most prominent examples of seco-steroids in biology, distinguished by a fission in the B-ring of the cholesterol backbone. pnas.org Like other steroid hormones, these lipophilic molecules can traverse the cell membrane to interact with specific intracellular receptors. numberanalytics.comnih.gov The active hormonal form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), binds to the vitamin D receptor (VDR). nih.govmedscape.com This hormone-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as vitamin D response elements (VDREs). nih.gov This action modulates the transcription of hundreds of genes, influencing critical cellular processes such as growth, differentiation, and proliferation. numberanalytics.comnih.gov

Overview of Vitamin D3 Metabolic Pathways and the Role of Analogs

Vitamin D3 (cholecalciferol) is synthesized in the skin from 7-dehydrocholesterol (B119134) upon exposure to UVB radiation or obtained from dietary sources. nih.gov In its initial state, it is biologically inert and requires a two-step hydroxylation process to become active. nih.gov The first step occurs primarily in the liver, where the enzyme CYP2R1 hydroxylates vitamin D3 to form 25-hydroxyvitamin D3 (25(OH)D3), the main circulating form of vitamin D. nih.govnih.gov The second hydroxylation occurs predominantly in the kidneys, where the enzyme CYP27B1 converts 25(OH)D3 into the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol). nih.govnih.gov

The catabolism, or breakdown, of both 25(OH)D3 and 1,25(OH)2D3 is primarily initiated by the enzyme CYP24A1 through a C-24 oxidation pathway. nih.govnih.gov The natural hormone 1,25(OH)2D3 is metabolized into 1,25-dihydroxy-24-oxo-vitamin D3 before being converted to the inactive calcitroic acid. nih.gov The potent effects of natural calcitriol (B1668218) on both cellular differentiation and calcium metabolism have driven the development of synthetic analogs. The primary goal of this research is to create compounds that can separate the desired therapeutic actions, such as anti-proliferative and immunomodulatory effects, from the calcemic activity that can lead to hypercalcemia. nih.govnih.gov

Historical Development of 16-ene-Vitamin D3 Analogs in Investigative Sciences

A pivotal moment in vitamin D research occurred in 1981 when Suda and colleagues discovered that calcitriol could induce the differentiation of myeloid leukemia cells into normal macrophages. nih.gov This finding highlighted its potential as an anti-leukemic agent, but this therapeutic application was hindered by its powerful calcemic effects. nih.gov This challenge spurred a global effort by pharmaceutical companies and academic labs to synthesize novel vitamin D analogs with a more favorable therapeutic profile. nih.gov

This wave of research produced numerous non-calcemic analogs with potential applications in oncology and immunology. nih.gov Among these were the 16-ene vitamin D3 analogs. The parent compound, 1,25-dihydroxy-16-ene-vitamin D3, was developed as a synthetic analog with a potent inhibitory effect on cell growth but with minimal in vivo calcemic activity, making it a promising candidate for treating leukemia and other proliferative disorders. nih.gov The investigation of this and other analogs, such as those from Hoffmann-La Roche, Leo Laboratories, and Chugai, significantly advanced the field of vitamin D-based therapeutics. nih.gov

The Metabolite: 1,25-Dihydroxy-24-oxo-16-ene-vitamin D3

The focus of this article, this compound, is a primary renal metabolite of the synthetic analog 1,25-dihydroxy-16-ene-vitamin D3. nih.gov Unlike the corresponding metabolite of the natural hormone, which is quickly converted to an inactive product, this compound demonstrates significant metabolic stability. nih.govnih.gov Research indicates that it resists further hydroxylation and clearance, leading to its accumulation in target tissues. nih.govnih.gov This accumulation is believed to contribute significantly to the enhanced biological activity observed with its parent compound. nih.gov

Detailed Research Findings

Immunosuppressive Activity and Calcemic Profile In a key in vivo study, the biological activity of this compound was evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE). The metabolite demonstrated potent immunosuppressive activity, effectively suppressing EAE at a dose of 0.15 micrograms. nih.gov This effect was comparable to its parent analog and more potent than the natural hormone, 1,25(OH)2D3. nih.gov

Crucially, this effective dose did not induce hypercalcemia, a significant side effect of both the natural hormone and the parent analog at therapeutically relevant concentrations. nih.gov This separation of immunosuppressive action from calcemic effects represents a significant finding in the development of safer vitamin D-based therapies. nih.gov

Table 1: Comparative Serum Calcium Levels in EAE Mouse Model

| Treatment Group | Serum Calcium (mg/dl) | Outcome |

|---|---|---|

| Control (untreated) | 9.3 ± 1.1 | Normocalcemia |

| 1,25-(OH)2-24-oxo-16-ene-D3 (0.15 µg) | 9.7 ± 0.6 | Normocalcemia |

| 1,25-(OH)2-16-ene-D3 (Parent Analog) | 11.0 ± 0.9 | Hypercalcemia |

| 1,25-(OH)2D3 (Natural Hormone) | 11.2 ± 1.0 | Hypercalcemia |

Data sourced from a 1994 study in Endocrinology. nih.gov

Anti-proliferative and Differentiation Effects in Leukemic Cells Further investigation into the compound's mechanism of action was performed using the human myeloid leukemic cell line RWLeu-4. nih.gov In this in vitro model, this compound was found to be equipotent to its parent analog, 1,25-dihydroxy-16-ene-D3, in its ability to inhibit cell growth and promote cellular differentiation. nih.gov

Notably, both the metabolite and its parent analog exhibited these anti-proliferative and pro-differentiating activities to an extent that was several-fold higher than that of the natural hormone 1,25(OH)2D3. nih.gov These results strongly suggest that the production and subsequent accumulation of the stable this compound metabolite are critical to the enhanced biological efficacy ascribed to its parent analog. nih.gov

Table 2: Summary of Comparative Biological Activity in RWLeu-4 Cells

| Compound | Growth Inhibition | Promotion of Differentiation |

|---|---|---|

| 1,25-(OH)2-24-oxo-16-ene-D3 | High | High |

| 1,25-(OH)2-16-ene-D3 (Parent Analog) | High | High |

| 1,25-(OH)2D3 (Natural Hormone) | Low | Low |

Activities are relative comparisons based on findings from a 1997 study. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C27H40O4 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(6R)-6-[(3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one |

InChI |

InChI=1S/C27H40O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-11,17,21,23-24,28-29,31H,2,6-8,12-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,23+,24+,27-/m1/s1 |

InChI Key |

OBBXJSBOXKFENG-KTCSXPHBSA-N |

SMILES |

CC(CCC(=O)C(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)C(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

Canonical SMILES |

CC(CCC(=O)C(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonyms |

1,25-(OH)2-24-oxo-16-ene-D3 1,25-dihydroxy-16-ene-24-oxovitamin D3 1,25-dihydroxy-24-oxo-16-ene-vitamin D3 JK 1624-3 JK-1624-3 |

Origin of Product |

United States |

Chemical Synthesis and Analog Modification Strategies for 1,25 Dihydroxy 24 Oxo 16 Ene Vitamin D3

Elucidation of Synthetic Pathways Leading to 16-ene Structures

The creation of the double bond at the C16-C17 position is a hallmark of a significant class of vitamin D analogs. This modification has been shown to enhance binding affinity to the vitamin D receptor (VDR) while often reducing calcemic effects compared to the natural hormone, 1α,25-dihydroxyvitamin D3. researchgate.net The synthesis of these 16-ene structures relies on several sophisticated organic chemistry methodologies to control the intricate stereochemistry of the C/D-ring system and the attached side chain.

Ene Reaction Methodologies in C-Ring and D-Ring Construction

The ene reaction has been a pivotal method in the synthesis of vitamin D analogs. Historically, the first 16-ene structure was generated during the total synthesis of 1α,25(OH)₂D₃ by the Hoffmann-La Roche group. nih.gov They employed an ene reaction with ethyl propionate, catalyzed by the Lewis acid ethylaluminum dichloride (EtAlCl₂), to elongate the side chain from a (17Z)-ethylidene CD-ring. nih.gov While in their original synthesis the newly formed 16-ene double bond was subsequently reduced to achieve the natural saturated skeleton, this step demonstrated the viability of the ene reaction for creating this key structural feature. nih.gov Later work, such as the synthesis of the first 16-ene-25-hydroxyvitamin D, also utilized an ene reaction starting from a sterol precursor, highlighting its utility in building the core structure of these D-ring modified analogs. nih.gov

SN2'-syn-Facial Displacement in Side Chain Elongation and Stereochemistry

A highly effective strategy for constructing the 16-ene system while simultaneously setting the crucial stereochemistry at the C20 position involves an Sₙ2'-syn-facial displacement reaction. nih.gov This method allows for the stereoselective introduction of various substituents at C20, generating the natural 20R-configuration with high yields. nih.gov The reaction typically proceeds from a (17Z)-olefin carbamate (B1207046) intermediate, where the carbamate at the C16 position acts as an effective leaving group. nih.gov The use of high-order cuprates, such as Li₂Cu₃Me₅, facilitates the displacement, leading to the formation of the 16-ene double bond and the desired side chain stereocenter in a single, concerted step. nih.gov This approach offers a powerful tool for creating diverse C20-modified 16-ene analogs. nih.gov A related strategy involves a silicon-assisted Sₙ2′-syn displacement of carbamates by cuprates, which has been successfully applied to set the quaternary methyl group at the fused-ring junction of the CD-trans-hydrindane core in the total synthesis of calcitriol (B1668218). rsc.org

Wittig Reaction Applications for Ethylidene Introduction

The Wittig reaction is a cornerstone of vitamin D synthesis, primarily for coupling the A-ring and CD-ring fragments. nih.gov In the context of 16-ene analogs, it is instrumental in introducing the C17-ethylidene group, which serves as a precursor for further side-chain elaboration. The reaction between a C17-ketone and an appropriate phosphonium (B103445) ylide allows for the stereoselective formation of the (17Z)-ethylidene double bond, a critical intermediate for subsequent reactions like the ene reaction or Sₙ2' displacement. researchgate.netnih.gov The geometry of the resulting alkene is dependent on the nature of the ylide used; non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org This control over geometry is essential for establishing the correct orientation required for subsequent stereocontrolled transformations in the synthesis of the target 16-ene analogs. nih.gov

Targeted Introduction of the 24-oxo Moiety in 16-ene-Vitamin D3 Analogs

The 24-oxo group is a key feature of several vitamin D metabolites. The synthesis of the 24-oxo-16-ene vitamin D3 analogue was reported by Posner and coworkers. nih.gov While specific synthetic details for the direct chemical oxidation of a 16-ene precursor to the 24-oxo derivative in a laboratory setting are part of complex multi-step syntheses, insight can be gained from metabolic studies. Research has identified 1,25-dihydroxy-24-oxo-vitamin D3 as a new metabolite produced through a C-24 oxidation pathway. nih.gov This pathway, present in the intestine and kidney, can metabolize 1,25(OH)₂D₃ to its 24-oxo form. nih.gov The existence of this enzymatic machinery suggests that synthetic strategies might mimic this biological oxidation or, more commonly, build the 24-oxo functionality into the side-chain precursor before it is coupled with the CD-ring system or before the final A-ring coupling.

Structural Elucidation and Stereochemical Considerations in Synthesis

The biological activity of vitamin D analogs is exquisitely sensitive to their three-dimensional structure. Therefore, rigorous control and confirmation of stereochemistry are paramount throughout the synthesis. Key stereochemical challenges in the synthesis of 1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 and its relatives include:

The C/D Ring Junction: Ensuring the correct trans-hydrindane (B1202327) fusion of the C and D rings. rsc.org

C20 Stereocenter: Establishing the natural (R)-configuration at C20 is critical for biological activity. As discussed, methods like the Sₙ2'-syn-facial displacement are specifically designed to achieve this. nih.gov

(17Z)-Ethylidene Geometry: The Wittig reaction must be optimized to produce the Z-isomer of the C17-C20 double bond to facilitate subsequent stereocontrolled reactions. nih.gov

A-Ring Hydroxyls: The 1α- and 3β-hydroxyl groups on the A-ring must have the correct orientation. This is typically controlled by using a chiral A-ring synthon, often derived from a chiral pool starting material like (-)-quinic acid. nih.gov

Modern analytical techniques, including high-resolution mass spectrometry and multidimensional nuclear magnetic resonance (NMR) spectroscopy, are essential for confirming the structure and stereochemistry of intermediates and the final product.

Design Principles of Metabolically Stable Vitamin D Analogs

The therapeutic potential of vitamin D analogs is often limited by their rapid metabolism and catabolism in the body, primarily initiated by the enzyme CYP24A1. mdpi.com This enzyme hydroxylates the side chain at positions C23, C24, and C26, leading to inactive products. mdpi.comnih.gov Therefore, a key principle in designing new analogs is to introduce structural modifications that block or hinder this metabolic breakdown.

Strategies to enhance metabolic stability include:

D-Ring Modification: The introduction of the 16-ene double bond can alter the conformation of the side chain, potentially reducing its recognition and processing by metabolic enzymes. researchgate.net

Side Chain Modification: Introducing atoms or functional groups that block hydroxylation sites is a common and effective strategy. For example, the introduction of fluorine atoms at or near positions C23 or C24 can prevent enzymatic oxidation at those sites.

Conformational Locking: Modifications that restrict the flexibility of the side chain can make it a poorer substrate for CYP24A1.

The design of this compound incorporates the 16-ene modification. The 24-oxo group itself represents a state that is already oxidized, which may influence subsequent metabolic steps. The goal of these designs is to create analogs that retain high affinity for the VDR and potent biological activity while exhibiting a longer biological half-life, thereby enhancing their therapeutic window. symeres.com

Interactive Data Table: Key Synthetic Reactions

Below is a summary of the key reactions discussed in the synthesis of 16-ene vitamin D analogs.

| Reaction Type | Purpose | Key Reagents/Conditions | Stereochemical Outcome | Reference(s) |

| Ene Reaction | C-C bond formation to elongate side chain | Lewis Acid (e.g., EtAlCl₂) | Dependent on transition state geometry | nih.gov |

| Sₙ2'-syn-Displacement | Introduce C20 substituent and form 16-ene | High-order cuprates, C16-carbamate | Sets 20R configuration | nih.govrsc.org |

| Wittig Reaction | Introduce ethylidene group at C17 | Phosphonium ylide, C17-ketone | Forms (17Z)-double bond | researchgate.netnih.govnih.gov |

| Wittig-Horner Reaction | Couple A-ring and CD-ring fragments | Phosphine oxide A-ring synthon, CD-ring ketone | Forms triene system | nih.gov |

Metabolism and Catabolism of 1,25 Dihydroxy 24 Oxo 16 Ene Vitamin D3

Pathways of Formation from Precursor Analogs

The generation of 1,25-dihydroxy-24-oxo-16-ene-vitamin D3 occurs through specific metabolic conversions of its precursor analogs.

The primary route for the formation of this compound is the C-24 oxidation pathway. This pathway is a major catabolic route for both natural vitamin D and its analogs. nih.govnih.gov The process begins with the precursor, 1α,25-dihydroxy-16-ene-vitamin D3, a synthetic analog of calcitriol (B1668218). nih.gov This precursor undergoes hydroxylation at the C-24 position, which is then followed by oxidation of the resulting hydroxyl group to a keto group, yielding this compound. nih.gov This series of reactions closely mimics the catabolism of the natural hormone calcitriol, which is also metabolized via C-24 oxidation to ultimately form calcitroic acid. nih.govnih.gov Studies using perfused rat kidneys have confirmed that the C-24 oxidative metabolic pathway for 1,25-dihydroxy-16-ene-vitamin D3 is similar to that of its natural counterpart. nih.gov

This compound has been clearly identified as a stable, intermediary metabolite of its parent analog, 1,25-dihydroxy-16-ene-vitamin D3. nih.govnih.gov Investigations have shown that this 24-oxo metabolite accumulates significantly in systems such as perfused rat kidneys and human leukemia cells. nih.gov This accumulation suggests that while it is an intermediate product, its subsequent breakdown is slower compared to the corresponding metabolite of natural vitamin D3. nih.gov The characterization of this and other metabolites has been advanced by techniques like on-line capillary liquid chromatography coupled with electrospray tandem mass spectrometry, allowing for detailed pharmacokinetic studies. nih.gov

Resistance to Further Metabolic Inactivation

A key feature of this compound is its increased stability and resistance to the subsequent metabolic steps that typically lead to inactivation and excretion.

The natural vitamin D catabolic pathway involves hydroxylation at the C-23 position as a step towards forming the inactive end-product, calcitroic acid. nih.gov However, this compound demonstrates resistance to this C-23 hydroxylation. nih.gov This resilience is a significant factor contributing to its stability and prolonged activity. nih.gov Analogs of 1α,25(OH)2D3 with structural modifications, such as those that resist C-24 oxidation, may instead be metabolized through alternative routes like the C-3 epimerization pathway. nih.gov

While it is itself a 24-oxo compound, this compound is notably resistant to further catabolism. nih.gov In the metabolic cascade of natural calcitriol, the formation of the 24-oxo group is a step towards cleavage of the side chain and inactivation. nih.gov However, the 16-ene analog metabolite accumulates in cells, indicating it is not readily broken down further. nih.gov This resistance to subsequent metabolism contributes to its enhanced biological potency compared to natural calcitriol. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP24A1) in Analog Metabolism

The cytochrome P450 enzyme CYP24A1 is the principal enzyme responsible for the catabolism of vitamin D and its analogs. nih.govmedlineplus.gov It is a mitochondrial enzyme that initiates the C-24 and C-23 oxidation pathways, which are the main routes for inactivating both 25-hydroxyvitamin D3 (calcidiol) and 1,25-dihydroxyvitamin D3 (calcitriol). uniprot.orguniprot.org

CYP24A1 catalyzes the sequential hydroxylation and oxidation reactions that convert the parent analogs into their various metabolites. uniprot.org The formation of this compound from its precursor is directly mediated by this enzyme. nih.gov The expression of the CYP24A1 gene is induced by calcitriol itself, creating a negative feedback loop to control the levels of the active hormone. nih.govnih.gov Therefore, the metabolism of vitamin D analogs is intrinsically linked to the activity and regulation of CYP24A1. nih.gov The development of vitamin D analogs often focuses on creating compounds that are resistant to CYP24A1-mediated degradation to enhance their therapeutic window. researchgate.net

Research Findings on Vitamin D Analog Metabolism

The table below summarizes key findings related to the metabolism of vitamin D analogs discussed in this article.

| Finding | Precursor Compound | Resulting Metabolite | Key Enzyme | Significance |

| C-24 Oxidation | 1,25-dihydroxy-16-ene-vitamin D3 | This compound | CYP24A1 | A primary pathway for analog metabolism, mimicking natural vitamin D catabolism. nih.govnih.gov |

| Metabolite Accumulation | 1,25-dihydroxy-16-ene-vitamin D3 | This compound | CYP24A1 | The resulting metabolite is stable and accumulates, indicating resistance to further breakdown. nih.govnih.gov |

| Metabolic Resistance | This compound | N/A (Resists further metabolism) | N/A | Resists C-23 hydroxylation, leading to a longer half-life and sustained activity. nih.gov |

Comparative Metabolic Profiles with Endogenous Vitamin D3 Metabolites

The metabolic profile of this compound presents a stark contrast to that of endogenous vitamin D3 metabolites, primarily due to the structural modifications in the D-ring and side chain. These modifications significantly influence its interaction with metabolic enzymes, particularly Cytochrome P450 family 24 subfamily A member 1 (CYP24A1), the key enzyme responsible for vitamin D catabolism. nih.govnih.govwikipedia.org

Endogenous 1,25-dihydroxyvitamin D3 (calcitriol) is efficiently catabolized by CYP24A1 through a multi-step process involving 24-hydroxylation, leading to the formation of 1,24,25-trihydroxyvitamin D3 and ultimately the inactive calcitroic acid, which is excreted. nih.govwikipedia.org This C-24 oxidation pathway is a primary route for inactivating the hormonal form of vitamin D. nih.gov

In contrast, the 16-ene modification in this compound confers greater resistance to this CYP24A1-mediated catabolism. nih.gov While its parent compound, 1,25-dihydroxy-16-ene-vitamin D3, is metabolized to the 24-oxo form, this metabolite resists further degradation that would typically inactivate calcitriol. nih.govnih.gov This metabolic stability results in a longer half-life and accumulation of the compound in target tissues. nih.govresearchmap.jp

The table below summarizes the key comparative metabolic features:

Table 1: Comparative Metabolic Profiles

| Feature | This compound | Endogenous 1,25-dihydroxyvitamin D3 (Calcitriol) |

|---|---|---|

| Parent Compound | 1,25-dihydroxy-16-ene-vitamin D3 nih.gov | 25-hydroxyvitamin D3 nih.gov |

| Primary Catabolic Enzyme | CYP24A1 (but with resistance) nih.govnih.gov | CYP24A1 nih.govwikipedia.org |

| Key Metabolic Step | Formation via C-24 oxidation of its parent compound nih.gov | C-24 hydroxylation leading to inactivation nih.gov |

| Susceptibility to Further Catabolism | Resistant to further hydroxylation and degradation nih.govnih.gov | Readily converted to calcitroic acid for excretion nih.govnih.gov |

| Metabolite Accumulation | Significant accumulation in target cells nih.gov | Does not significantly accumulate; rapidly cleared nih.gov |

| Half-life | Longer half-life compared to natural 24-oxo metabolite researchmap.jp | Short half-life due to efficient catabolism nih.gov |

This altered metabolic profile has significant biological implications. The resistance to degradation allows this compound to exert potent biological effects, comparable to or even greater than its parent compound, without some of the associated side effects of calcitriol. nih.govnih.gov

Molecular Interactions and Intracellular Signaling Mechanisms

Vitamin D Receptor (VDR) Binding Dynamics

The initial and most critical step in the signaling pathway of 1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 is its interaction with the VDR. This binding event is characterized by high affinity and specificity, which are prerequisites for initiating a potent biological response.

While specific quantitative binding affinity data for this compound is not extensively detailed in publicly available research, its biological activity profile provides strong evidence for a high binding affinity for the VDR. Studies have shown that this 24-oxo metabolite is equipotent to its parent compound, 1α,25(OH)2-16-ene-D3, in modulating the growth and differentiation of human leukemic cells. nih.gov This potent biological activity is a direct consequence of its efficient binding to and activation of the VDR. The presence of the 24-oxo group does not appear to diminish, and may even contribute to, a strong and stable interaction with the receptor's ligand-binding pocket.

Upon binding of this compound, the VDR undergoes a critical conformational change. This ligand-induced structural rearrangement is a hallmark of nuclear receptor activation. The binding of the ligand within the VDR's ligand-binding pocket stabilizes the receptor in an active conformation. A key event in this process is the repositioning of Helix 12, a mobile segment of the ligand-binding domain. This repositioning creates a surface that is recognized by coactivator proteins, which are essential for the subsequent steps in transcriptional activation. nih.gov Although direct structural studies of the VDR bound to this specific metabolite are lacking, the potent transactivation activity observed suggests that it is highly effective at inducing this crucial conformational shift.

The precise molecular interactions between this compound and the VDR have not been fully elucidated by X-ray crystallography. However, based on the known structure of the VDR with its natural ligand, 1α,25(OH)2D3, we can infer the likely interactions. The hydroxyl groups at the 1α and 25 positions are critical for anchoring the ligand within the binding pocket through a network of hydrogen bonds with specific amino acid residues. The introduction of the 24-oxo group and the 16-ene double bond in this compound likely alters the orientation and interactions of the side chain within the pocket, which could influence the stability of the active conformation and the subsequent recruitment of coactivators.

VDR/RXR Heterodimerization and DNA Binding

Following ligand binding and conformational change, the VDR forms a heterodimer with the retinoid X receptor (RXR). This VDR/RXR complex is the functional unit that recognizes and binds to specific DNA sequences, thereby regulating gene expression.

The VDR/RXR heterodimer, once formed, binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. nih.gov Research has demonstrated that this compound exhibits potent transactivation activity through these elements. For instance, in a rat osteosarcoma cell line, both 1α,25(OH)2-16-ene-D3 and its 24-oxo metabolite demonstrated potent transactivation of a gene construct containing the VDRE of the osteocalcin (B1147995) gene. nih.gov This activity was reported to be several-fold greater than that exerted by the natural hormone, 1α,25(OH)2D3 itself. nih.gov This enhanced transactivation potential underscores the efficiency with which the this compound-VDR/RXR complex binds to and activates transcription from VDREs. The accumulation of this metabolite in target cells, due to its resistance to further metabolism, likely contributes to this sustained and potent gene regulatory effect. nih.gov

Modulation of Transcriptional Coactivators and Corepressors

The primary mechanism of action for vitamin D compounds, including this compound, is the regulation of gene transcription through the nuclear vitamin D receptor (VDR). Upon binding its ligand, the VDR undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR). wikipedia.org This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby initiating or suppressing transcription.

The transcriptional activity of the VDR-RXR heterodimer is critically dependent on its interaction with a host of coregulatory proteins, namely transcriptional coactivators and corepressors.

Transcriptional Coactivators: In the presence of an activating ligand like this compound, the VDR recruits coactivator proteins. These coactivators, such as the steroid receptor coactivator (SRC) family (e.g., SRC-1), possess histone acetyltransferase (HAT) activity or recruit other proteins with this function. nih.gov Histone acetylation leads to a more relaxed chromatin structure, making the DNA more accessible to the transcriptional machinery, including RNA polymerase II, thus enhancing gene expression. nih.gov

Research on 16-ene derivatives of 1,25-dihydroxyvitamin D3 has revealed them to be exceptionally potent transcriptional activators, in some cases hundreds of times more so than the endogenous hormone, 1,25-dihydroxyvitamin D3. nih.gov This heightened activity does not always directly correlate with their binding affinity for the VDR. nih.gov This suggests that these analogs, including by extension the 24-oxo metabolite, may induce a VDR conformation that is particularly effective at recruiting coactivators or that they may interact with these coactivators in a more stable or efficient manner. Studies have shown that this compound is equipotent to its parent compound, 1,25-dihydroxy-16-ene-vitamin D3, in modulating the growth and differentiation of human myeloid leukemic cells, indicating a comparable, if not identical, high level of transcriptional activity. nih.gov

Transcriptional Corepressors: In the absence of a ligand, or in the presence of an antagonist, the VDR can be associated with corepressor complexes, such as those containing nuclear receptor corepressor (NCoR) or silencing mediator for retinoid and thyroid hormone receptors (SMRT). These complexes recruit histone deacetylases (HDACs), which remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The binding of an agonist ligand like this compound is thought to cause the dissociation of corepressors and the subsequent recruitment of coactivators, switching the VDR from a repressive to an activating state.

Potential for Non-Genomic Actions and Rapid Signaling Pathways

Beyond the classical genomic pathway that involves gene transcription and takes hours to manifest, vitamin D compounds are also known to elicit rapid, non-genomic responses that occur within seconds to minutes. nih.gov These actions are initiated from the cell membrane and involve the activation of various intracellular signaling cascades.

While specific studies on the non-genomic actions of this compound are not available, the general mechanisms established for 1,25-dihydroxyvitamin D3 and its analogs are considered applicable. These rapid signaling events are thought to be mediated by a membrane-associated VDR or other membrane receptors. nih.gov

Key rapid signaling pathways activated by vitamin D compounds include:

Activation of Second Messengers: Ligand binding to the membrane receptor can trigger a rapid increase in intracellular calcium concentrations ([Ca2+]i) and the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov

Protein Kinase Cascades: The activation of PKC and other kinases, such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), can lead to a phosphorylation cascade that rapidly modulates the activity of various cellular proteins, including transcription factors. nih.gov

Cellular and Molecular Biological Activities Mechanistic Studies

Regulation of Cell Proliferation and Cell Cycle Progression

The anti-proliferative effects of vitamin D compounds are a cornerstone of their potential therapeutic applications. These actions are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that, when activated, modulates the transcription of genes controlling cell growth and division. nih.govnih.gov

Inhibition of Clonal Proliferation in Cell Lines

Studies focusing on 1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 have demonstrated its potent ability to inhibit cell growth. In vitro research using the human myeloid leukemic cell line RWLeu-4 showed that this 24-oxo metabolite inhibits proliferation to the same degree as its parent compound, 1α,25(OH)2-16-ene-D3. nih.gov Notably, the inhibitory activities of both the parent analog and its 24-oxo metabolite were found to be several-fold higher than that of calcitriol (B1668218), the natural active form of vitamin D3. nih.gov This enhanced effect is attributed to the accumulation of this compound within the RWLeu-4 cells, as it is more resistant to further catabolism compared to calcitriol's metabolites. nih.govnih.gov

Induction of Cell Cycle Arrest (e.g., G0-G1 phase)

A primary mechanism by which vitamin D compounds inhibit cell proliferation is by inducing a halt in the cell cycle, most commonly at the G0/G1 checkpoint. nih.govnih.govnih.gov This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby stopping replication. Studies on various cancer cell lines treated with calcitriol (1,25-dihydroxyvitamin D3) have repeatedly demonstrated an accumulation of cells in the G0/G1 phase. nih.govnih.gov While this compound is a potent inhibitor of proliferation, specific studies confirming its direct role in inducing G0-G1 phase arrest have not been detailed in the available research. However, given its potent anti-proliferative effects, it is plausible that it acts through this common vitamin D pathway.

Upregulation of Cyclin-Dependent Kinase Inhibitors (p21WAF1, p27Kip1)

The arrest of the cell cycle at the G0/G1 phase by vitamin D compounds is mechanistically linked to the upregulation of cyclin-dependent kinase inhibitors (CKIs), particularly p21WAF1 and p27Kip1. nih.govnih.gov These proteins function by binding to and inactivating cyclin-CDK complexes (such as cyclin D-CDK4/6 and cyclin E-CDK2), which are essential for progression through the G1 phase. nih.gov The vitamin D receptor can directly bind to vitamin D response elements in the promoter regions of genes like p21, leading to their increased transcription. nih.gov Treatment of various cancer cells with calcitriol has been shown to markedly induce the expression of both p21 and p27. nih.govresearchgate.net Although this is a well-established mechanism for the vitamin D class of molecules, specific investigations detailing the upregulation of p21WAF1 and p27Kip1 by this compound are not present in the analyzed literature.

Induction of Cell Differentiation

Beyond halting proliferation, vitamin D compounds are known to be potent inducers of cellular differentiation, forcing cancer cells to mature into non-dividing, specialized cell types.

Promotion of Differentiation in Myeloid Leukemic Cells (e.g., HL-60, RWLeu-4)

Table 1: Biological Activity of this compound in RWLeu-4 Leukemic Cells

| Biological Effect | Activity Compared to Parent (1,25(OH)2-16-ene-D3) | Activity Compared to Calcitriol (1,25(OH)2D3) | Source |

|---|---|---|---|

| Inhibition of Proliferation | Equipotent | Several-fold higher | nih.gov |

| Promotion of Differentiation | Equipotent | Several-fold higher | nih.gov |

Induction of Differentiation in Osteosarcoma Cells

The genomic activity of this compound has also been confirmed in bone cancer cells. In a rat osteosarcoma cell line (ROS 17/2.8), the compound was assessed for its ability to activate gene transcription via the vitamin D response element (VDRE). nih.gov The study confirmed its action through this genomic pathway, a critical step in mediating the differentiation of osteoblastic cells. nih.gov Vitamin D compounds are known to enhance the expression of differentiation-related phenotypes in osteosarcoma cells, such as suppressing the regulator of differentiation Id (inhibitor of differentiation) and increasing levels of osteocalcin (B1147995) mRNA. nih.govnih.gov

Table 2: Genomic Action of this compound in Osteosarcoma Cells

| Cell Line | Assessed Activity | Mechanism | Source |

|---|---|---|---|

| Rat Osteosarcoma (ROS 17/2.8) | Gene Transactivation | Activation of a vitamin D response element (VDRE) reporter gene | nih.gov |

Gene Expression Modulation

The biological effects of vitamin D compounds are primarily mediated through their interaction with the nuclear vitamin D receptor (VDR), which functions as a ligand-activated transcription factor to modulate the expression of target genes. nih.govnih.gov

The osteocalcin gene, which codes for a bone-specific protein, is a well-established target of vitamin D regulation. The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), directly activates the human osteocalcin gene promoter through a specific DNA sequence known as the vitamin D-responsive element (VDRE). nih.govpaulogentil.com Studies on closely related 24-oxo metabolites, such as 1α,25-dihydroxy-24-oxo-vitamin D3, have demonstrated that they also elicit their biological effects by acting through the VDR/VDRE complex to stimulate the transcription of vitamin D-responsive genes. nih.gov This transactivation involves the binding of the VDR to the VDRE in the gene's promoter region, which in turn recruits coactivator proteins like the SRC-1 coactivator complex, leading to enhanced gene expression. umassmed.eduthebiogrid.org It is through this established mechanism that this compound is understood to modulate the expression of VDR-target genes.

| Compound | Mechanism of Action | Key Regulatory Elements | Reference |

|---|---|---|---|

| 1α,25-dihydroxy-24-oxo-vitamin D3 | Stimulates transcription of vitamin D responsive genes. | Vitamin D Receptor (VDR), Vitamin D Response Element (VDRE) | nih.gov |

| 1α,25-dihydroxyvitamin D3 | Directly activates human osteocalcin gene expression. | VDR, VDRE | nih.gov |

The 25-hydroxyvitamin D3-24-hydroxylase (CYP24A1) is the key enzyme responsible for the catabolism of 25-hydroxyvitamin D3 and 1,25(OH)2D3. nih.govrutgers.eduresearchgate.net The expression of the CYP24A1 gene is strongly induced by 1,25(OH)2D3 itself, creating a negative feedback loop that controls the levels of the active vitamin D hormone. nih.govnih.gov This regulation occurs at the transcriptional level via two VDREs located in the CYP24A1 gene promoter. nih.govnih.gov

Studies using MC3T3-E1 cells demonstrated that 1α,25-dihydroxy-24-oxo-vitamin D3, a close structural relative of the subject compound, can stimulate the transcription of the CYP24A1 promoter. nih.gov This indicates that the 24-oxo metabolite retains the ability to interact with the VDR and induce the expression of the catabolic enzyme CYP24A1, a hallmark of vitamin D activity. nih.gov The induction of CYP24A1 is a critical mechanism for maintaining mineral homeostasis and preventing hypercalcemia by regulating the intracellular concentration of 1,25(OH)2D3. nih.govmedlineplus.gov

Immunomodulatory Mechanisms

The vitamin D endocrine system plays a significant role in modulating both innate and adaptive immunity. nih.govresearchgate.net The presence of the VDR in various immune cells, including T-cells, B-cells, and macrophages, provides the basis for these effects. nih.govnih.gov

Research has established that this compound exerts immunosuppressive activity equal to its parent analog, 1,25-dihydroxy-16-ene-vitamin D3. nih.govnih.gov In an in vivo model of experimental autoimmune encephalomyelitis (EAE), a T-cell-mediated autoimmune disease, treatment with this compound resulted in significant disease suppression. nih.gov This finding points to a direct modulatory effect on T-lymphocyte function. The parent hormone, 1,25(OH)2D3, is known to inhibit T-lymphocyte proliferation and the production of pro-inflammatory cytokines such as IL-2 and IFN-γ. nih.govplos.org It can suppress the differentiation of T helper 1 (Th1) and Th17 cells while promoting regulatory T cell (Treg) development. plos.orgmdpi.comnih.gov

Regarding B-lymphocytes, 1,25(OH)2D3 has been shown to inhibit the proliferation of activated B-cells, curb their differentiation into plasma cells, and reduce immunoglobulin production. nih.govmdpi.comnih.govnih.gov

With respect to macrophages, 1,25(OH)2D3 can correct impaired phagocytic responses and modulate inflammatory activity. nih.gov It also inhibits the production of inflammatory cytokines by macrophages through signaling pathways like NFκB. nih.govplos.org Given that this compound exhibits potent immunosuppressive properties, it is inferred to act on these immune cells through similar VDR-mediated mechanisms. nih.govnih.gov

| Immune Cell Type | Observed Effect of 1,25(OH)2D3 or its Analogs | Reference |

|---|---|---|

| T-Lymphocytes | Suppression of T-cell mediated autoimmune disease (EAE); Inhibition of proliferation and pro-inflammatory cytokine (IL-2, IFN-γ) production. | nih.govnih.govplos.org |

| B-Lymphocytes | Inhibition of proliferation, differentiation into plasma cells, and immunoglobulin production. | mdpi.comnih.govnih.gov |

| Macrophages | Regulation of phagocytosis; Inhibition of macrophage-induced inflammatory responses and cytokine production. | nih.govnih.govplos.org |

The parent vitamin D hormone, 1,25(OH)2D3, is a potent modulator of inflammatory responses. nih.govrestorativemedcenter.com Mechanistic studies reveal that it exerts its anti-inflammatory effects by targeting key signaling pathways and cytokine production. 1,25(OH)2D3 can inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory cascade. nih.govplos.org By inhibiting these pathways, it effectively reduces the gene expression and release of major pro-inflammatory chemokines and cytokines, such as IL-6, IL-8, and TNFα. nih.govnih.gov Furthermore, 1,25(OH)2D3 shifts the balance of T-helper cell responses away from the pro-inflammatory Th1 phenotype by inhibiting the secretion of Th1-associated cytokines like IFN-γ and IL-2. nih.govresearchgate.net This comprehensive downregulation of inflammatory mediators underscores the immunomodulatory potential of vitamin D analogs that act via the VDR.

Induction of Apoptosis in Cellular Models

The ability of vitamin D compounds to induce apoptosis, or programmed cell death, is a key component of their anti-proliferative activity. Studies on this compound and its parent analog, 1α,25(OH)2-16-ene-D3, showed that both compounds produced growth inhibition in a human myeloid leukemic cell line (RWLeu-4). nih.gov This growth-inhibitory effect is often linked to the induction of apoptosis.

The parent hormone, 1,25(OH)2D3, has demonstrated pro-apoptotic effects in various cell types, including activated B-lymphocytes and human mesangial cells. mdpi.comnih.govresearchgate.net However, the effect can be cell-type specific. For instance, in a mesenchymal multipotent cell line, 1,25(OH)2D3 was found to inhibit cell proliferation by promoting cell cycle arrest without inducing apoptosis, and it was even shown to increase the expression of the anti-apoptotic protein Bcl-2. nih.gov This highlights that the apoptotic response to vitamin D compounds is context-dependent. The growth inhibition observed with this compound in leukemic cells suggests it retains the pro-apoptotic potential characteristic of the vitamin D class in specific cellular models. nih.gov

| Cellular Model | Compound | Observed Effect | Reference |

|---|---|---|---|

| Human Myeloid Leukemic Cells (RWLeu-4) | This compound | Growth inhibition and promotion of differentiation. | nih.gov |

| Activated B-Lymphocytes | 1,25(OH)2D3 | Induction of apoptosis. | mdpi.comnih.gov |

| Human Mesangial Cells | 1,25(OH)2D3 | Induction of apoptosis. | researchgate.net |

| Mesenchymal Multipotent Cells (C3H 10T1/2) | 1,25(OH)2D3 | Cell cycle arrest without inducing apoptosis; increased Bcl-2 expression. | nih.gov |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 1,25-dihydroxy-16-ene-vitamin D3 |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) |

| 1α,25-dihydroxy-24-oxo-vitamin D3 |

| 25-hydroxyvitamin D3 (Calcifediol) |

| 24R,25-dihydroxyvitamin D3 |

| Interleukin-2 (IL-2) |

| Interferon-gamma (IFN-γ) |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Tumor necrosis factor-alpha (TNFα) |

Analytical Methodologies for Investigation of 1,25 Dihydroxy 24 Oxo 16 Ene Vitamin D3

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of vitamin D metabolites. For compounds like 1,25-Dihydroxy-24-oxo-16-ene-vitamin D3, both normal-phase and reversed-phase HPLC are employed.

In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This method is effective for separating highly polar hormones that are not well-retained on reversed-phase columns. researchgate.net For instance, the separation of 1,25-dihydroxyvitamin D3 from human plasma has been achieved using a silica (B1680970) column. researchgate.net

Quantification is typically achieved using a UV detector, often set at 265 nm, which is the absorption maximum for the vitamin D chromophore. nih.gov For enhanced sensitivity, electrochemical detection can be employed, which has been reported to improve sensitivity by as much as 1000-fold compared to UV detection for some vitamin D analogs. researchgate.net

Table 1: HPLC Systems for Vitamin D Metabolite Analysis

| Parameter | Example System 1: Normal Phase | Example System 2: Reversed Phase |

|---|---|---|

| Stationary Phase | Silica Column researchgate.net | C18 or Cholesterol Column nacalai.comresearchgate.net |

| Mobile Phase | Non-polar solvent system | Polar solvent system (e.g., methanol/acetonitrile/water) researchgate.net |

| Detection | UV (265 nm), Electrochemical researchgate.netnih.gov | UV (265 nm), Mass Spectrometry nacalai.comresearchgate.net |

| Application | Separation of highly polar hormones researchgate.net | Separation of nonpolar to moderately polar metabolites researchgate.net |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Characterization of Metabolites

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), are powerful tools for the definitive identification and structural characterization of vitamin D metabolites. These techniques provide high sensitivity and specificity.

The identification of 1,25-dihydroxy-24-oxo-vitamin D3, a closely related compound, has been achieved through mass spectrometry of the free compound and its trimethylsilylated derivatives. nih.gov For this compound, while experimental data is scarce, predicted mass-to-charge ratios (m/z) for various adducts are available and provide a basis for its identification.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 429.29994 |

| [M+Na]⁺ | 451.28188 |

| [M-H]⁻ | 427.28538 |

| [M+NH₄]⁺ | 446.32648 |

| [M+K]⁺ | 467.25582 |

Data sourced from PubChem.

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. In the analysis of the parent compound, 1,25-dihydroxy-16-ene-vitamin D3, on-line HPLC-electrospray tandem mass spectrometry was used to characterize its metabolites. nih.gov This involved a preliminary screening of metabolites by a parent scan, followed by pharmacokinetic studies using multiple reaction monitoring (MRM) for enhanced sensitivity. nih.gov A similar approach would be invaluable for the detailed characterization of this compound and its metabolic pathway. The fragmentation pattern of related dihydroxy vitamin D3 metabolites often includes a characteristic fragment at m/z 205, corresponding to the A-ring with the hydroxyl groups. nih.govresearchgate.net

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are essential for determining the binding affinity of a compound for its receptor, in this case, the vitamin D receptor (VDR). These assays are typically competitive, where the compound of interest competes with a radiolabeled ligand, usually [³H]-1,25(OH)₂D₃, for binding to the VDR. nih.govnih.gov

The assay involves incubating the VDR with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the receptor is then measured, and a competition curve is generated. From this curve, the concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC₅₀) can be determined, which is related to its binding affinity (Kd).

Reporter Gene Assays for Transcriptional Activity Assessment

Reporter gene assays are a cornerstone for assessing the transcriptional activity of vitamin D analogs. These assays typically utilize a host cell line that is transiently or stably transfected with a plasmid containing a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) under the control of a promoter with one or more vitamin D response elements (VDREs). nih.gov The promoter of the CYP24A1 gene, which contains well-characterized VDREs, is commonly used for this purpose. nih.govnih.govresearchgate.netnih.gov

Upon treatment with a VDR agonist like this compound, the activated VDR binds to the VDREs and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the transcriptional activity of the compound. By testing a range of concentrations, a dose-response curve can be generated, and the effective concentration that produces 50% of the maximal response (EC₅₀) can be calculated.

Although a specific EC₅₀ value for this compound is not documented in the available literature, it has been established that the 24-oxo metabolite of 1,25(OH)₂D₃ is capable of stimulating transcription through the VDR. nih.gov The significant induction of CYP24A1 gene expression by 1α,25(OH)₂D₃ has been observed within 4 hours in human keratinocyte cell lines. nih.gov

Western Blotting and Gene Expression Analysis (e.g., RT-PCR) for Protein and mRNA Levels

To investigate the effects of this compound on cellular processes, it is essential to measure changes in the levels of specific proteins and their corresponding messenger RNA (mRNA). Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) are the standard techniques for this purpose.

Western Blotting is used to detect and quantify specific proteins in a cell lysate. Following treatment of cells with the compound, total protein is extracted, separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the protein of interest. For example, studies with 1,25(OH)₂D₃ have used Western blotting to measure the levels of VDR and other signaling proteins like PLCγ, p70-S6 kinase, and STAT3. nih.govnih.gov

Gene Expression Analysis by RT-PCR, particularly quantitative RT-PCR (qRT-PCR), is used to measure the levels of specific mRNA transcripts. This technique involves converting mRNA into complementary DNA (cDNA) by reverse transcription, followed by amplification of the target cDNA using PCR. The amount of amplified product, which reflects the initial amount of mRNA, is quantified in real-time. This method has been used to show that 1,25(OH)₂D₃ induces the expression of genes such as CYP24A1, TRPV6, and SLC30A10. nih.gov

While direct experimental data for this compound is limited, its demonstrated ability to modulate cell growth and differentiation strongly implies that it affects the expression of a suite of VDR target genes and their protein products. researchgate.net

Table 3: Common VDR Target Genes and Proteins Analyzed

| Target | Analytical Method | Biological Relevance | Reference |

|---|---|---|---|

| VDR (protein) | Western Blot | Receptor level regulation | nih.govnih.gov |

| CYP24A1 (mRNA) | RT-PCR | Vitamin D catabolism | nih.govnih.govnih.gov |

| TRPV6 (mRNA) | RT-PCR | Intestinal calcium absorption | nih.gov |

| SLC30A10 (mRNA) | RT-PCR | Zinc transporter, potential VDR target | nih.gov |

| PLCγ (protein) | Western Blot | Phospholipid signaling | nih.gov |

| STAT3 (protein) | Western Blot | Regulation of malignancy | nih.gov |

Comparative Mechanistic Analysis with Other Vitamin D Analogs

Comparison of VDR Binding Affinities and Receptor Activation Profiles

The biological actions of vitamin D compounds are primarily mediated through their binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of target genes. nih.govnih.gov The affinity of an analog for the VDR and its subsequent ability to activate the receptor complex are critical determinants of its potency.

While direct competitive binding assay data for 1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 is not extensively detailed in the available literature, its receptor activation profile can be inferred from its potent biological activity. Studies on its natural counterpart, 1α,25-dihydroxy-24-oxo-vitamin D3, have shown that it effectively stimulates the transcription of vitamin D-responsive genes by acting through the VDR and its corresponding vitamin D response element (VDRE) on the DNA. nih.gov

The genomic action of this compound and its parent compound, 1α,25(OH)2-16-ene-D3, was assessed by their ability to transactivate a gene construct containing the osteocalcin (B1147995) gene's VDRE. nih.gov This assay serves as a functional measure of VDR activation. The results from cellular assays, where this compound demonstrates activity several-fold higher than calcitriol (B1668218), strongly suggest that it is a potent activator of the VDR signaling pathway. nih.gov This enhanced transcriptional activation, despite structural modifications, is a hallmark of many synthetic analogs designed for higher efficacy. For instance, other 16-ene analogs have demonstrated transcriptional activity up to 20 times more potent than calcitriol, sometimes with similar VDR binding affinity, suggesting that post-binding events like co-activator recruitment or receptor stabilization may be enhanced. nih.gov

Table 1: Comparative VDR-Mediated Transcriptional Activity

| Compound | Relative Transcriptional Activity | Target Gene/Assay | Reference |

| This compound | Several-fold higher than 1α,25(OH)2D3 | VDRE-GH reporter gene | nih.gov |

| 1α,25-Dihydroxy-16-ene-vitamin D3 | Several-fold higher than 1α,25(OH)2D3 | VDRE-GH reporter gene | nih.gov |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Baseline | VDRE-GH reporter gene | nih.gov |

| 1α,25(OH)2-24-oxo-D3 | Active | CYP24 promoter construct | nih.gov |

Differential Metabolic Stability and Catabolism Pathways

A crucial factor differentiating the in vivo efficacy of vitamin D analogs is their metabolic stability. The primary enzyme responsible for the catabolism of both 25(OH)D3 and the active hormone 1,25(OH)2D3 is the mitochondrial enzyme 24-hydroxylase (CYP24A1). nih.gov This enzyme initiates a catabolic cascade, often starting with hydroxylation at the C-24 position, which ultimately leads to inactive products like calcitroic acid. nih.gov

The native hormone, 1,25(OH)2D3, is metabolized in the kidney and other target tissues to 1,25(OH)2-24-oxo-D3, which is then converted to the inactive calcitroic acid. nih.gov In stark contrast, this compound, which is formed in the kidney from its parent analog, demonstrates significant resistance to further metabolism. nih.govnih.gov This resistance to subsequent hydroxylation and degradation is a key characteristic. nih.gov

Metabolic studies in both perfused rat kidneys and human leukemic cells (RWLeu-4) have shown that this compound accumulates significantly within target tissues. nih.gov This accumulation is attributed to its structural features—the 16-ene double bond and the 24-oxo group—which make it a poor substrate for further catabolic enzymes like CYP24A1. This enhanced metabolic stability leads to a prolonged half-life and sustained action at the cellular level, contributing to its heightened biological potency compared to calcitriol. nih.govnih.gov

Table 2: Comparative Metabolic Fate of 24-Oxo Metabolites

| Compound | Parent Compound | Key Catabolic Enzyme | Metabolic Fate | Reference |

| This compound | 1α,25(OH)2-16-ene-D3 | CYP24A1 | Resists further hydroxylation; accumulates in target cells. | nih.govnih.gov |

| 1α,25-Dihydroxy-24-oxo-vitamin D3 | 1α,25(OH)2D3 | CYP24A1 | Further metabolized to inactive calcitroic acid. | nih.govnih.gov |

Relative Potencies in Cellular Proliferation and Differentiation Assays

The enhanced metabolic stability and potent VDR activation of this compound translate into superior performance in cellular assays measuring antiproliferative and pro-differentiating effects. These activities are particularly relevant for potential applications in treating hyperproliferative disorders like cancer and psoriasis. nih.gov

In studies using the human myeloid leukemic cell line RWLeu-4, this compound was found to be equipotent to its parent compound, 1α,25(OH)2-16-ene-D3. nih.gov Both compounds produced growth inhibition and promoted cellular differentiation to the same extent. nih.gov Crucially, these activities were several-fold higher than those induced by the natural hormone, 1α,25(OH)2D3. nih.gov Similarly, other 16-ene analogs have shown greater antiproliferative activity in leukemic cells compared to calcitriol. nih.gov

Furthermore, in an in vivo mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound exerted immunosuppressive activity comparable to its parent analog and was more potent than 1,25(OH)2D3. nih.gov

Table 3: Comparative Potency in Biological Assays

| Compound | Assay Type | Cell Line/Model | Relative Potency | Reference |

| This compound | Growth Inhibition & Differentiation | RWLeu-4 (Leukemia) | Equipotent to parent; several-fold > 1α,25(OH)2D3 | nih.gov |

| 1α,25-Dihydroxy-16-ene-vitamin D3 | Growth Inhibition & Differentiation | RWLeu-4 (Leukemia) | Several-fold > 1α,25(OH)2D3 | nih.gov |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Growth Inhibition & Differentiation | RWLeu-4 (Leukemia) | Baseline | nih.gov |

| This compound | Immunosuppression (EAE) | SJL/J Mice | Comparable to parent; more potent than 1α,25(OH)2D3 | nih.gov |

| 1α,25-Dihydroxy-16-ene-vitamin D3 | Immunosuppression (EAE) | SJL/J Mice | Comparable to 24-oxo metabolite | nih.gov |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Immunosuppression (EAE) | SJL/J Mice | Less potent than 16-ene analogs | nih.gov |

Examination of Structure-Activity Relationships for Dissociated Biological Effects

A primary goal in vitamin D analog development is the dissociation of therapeutic effects (e.g., antiproliferative, immunomodulatory) from calcemic side effects. nih.gov this compound is a prime example of an analog that achieves this separation.

The key structural modifications—the double bond at the C16 position and the oxo group at C24—are central to its unique biological profile.

Resistance to Catabolism : As discussed, these features block the CYP24A1-mediated degradation pathway that inactivates calcitriol. nih.govnih.gov This increased metabolic stability ensures higher and more sustained concentrations in target tissues, amplifying its potency for VDR-mediated gene regulation.

Dissociated Calcemic Effect : While the parent compound, 1α,25(OH)2-16-ene-D3, shows potent antiproliferative effects, it can still induce hypercalcemia. nih.govnih.gov Remarkably, its 24-oxo metabolite, this compound, retains the high therapeutic potency while exhibiting minimal calcemic activity. nih.gov In studies where both calcitriol and the parent 16-ene analog caused significant hypercalcemia, the 24-oxo metabolite did not. nih.gov

This dissociation suggests that the 24-oxo modification alters the compound's interaction with systems controlling systemic calcium homeostasis, which involve the intestine, bone, and kidney. The precise mechanism for this uncoupling is not fully elucidated but may involve differential tissue uptake, altered interaction with VDR in calcemic-regulating tissues, or different recruitment of co-regulatory proteins compared to calcitriol. This favorable structure-activity relationship makes this compound a promising candidate for therapies where the calcemic side effects of calcitriol are dose-limiting.

Future Directions in Research on 1,25 Dihydroxy 24 Oxo 16 Ene Vitamin D3

Elucidating Novel Signaling Pathways and Downstream Targets

The biological effects of vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes. nih.gov While it is established that 1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 acts via the VDR, the specific signaling cascades and the full spectrum of its downstream target genes remain largely unexplored.

Future investigations will likely employ advanced transcriptomic and proteomic approaches to identify the unique molecular signature induced by this specific analog. This will involve comparing the gene expression profiles of cells treated with this compound to those treated with its parent compound or the natural hormone, 1,25-dihydroxyvitamin D3. Such studies are crucial for understanding the molecular basis of its distinct biological activities, including its potent immunosuppressive and anti-proliferative effects. nih.govnih.gov

Key research questions to be addressed include:

Does this compound modulate novel VDR target genes not significantly affected by other vitamin D analogs?

Are there unique non-genomic signaling pathways activated by this compound that contribute to its biological effects?

How does its resistance to further metabolic degradation influence the duration and intensity of downstream signaling events? nih.gov

Advanced Structural Biology Approaches (e.g., X-ray crystallography of VDR-ligand complexes)

Understanding the precise molecular interactions between this compound and the VDR is paramount for rational drug design. While crystal structures of the VDR complexed with other vitamin D analogs have been determined, specific structural data for the VDR bound to this compound is currently lacking. rcsb.org

Future research employing X-ray crystallography and other advanced structural biology techniques, such as cryo-electron microscopy, will be instrumental in visualizing the three-dimensional structure of the VDR-ligand complex at atomic resolution. This will provide invaluable insights into:

The specific conformational changes induced in the VDR upon binding of this compound.

The key amino acid residues within the VDR's ligand-binding pocket that interact with the unique 24-oxo and 16-ene moieties of the compound.

The structural basis for its potent VDR activation and subsequent biological responses.

This structural information will be critical for the design of even more potent and selective analogs.

Development of More Selective and Potent Analogs for Specific Biological Activities

The favorable safety profile of this compound, particularly its low calcemic activity, makes it an attractive scaffold for the development of new therapeutic agents. nih.gov Future research will focus on the synthesis and biological evaluation of novel derivatives of this compound to enhance its therapeutic index for specific diseases.

Strategies for developing more selective and potent analogs may include:

Modifications to the side chain to further optimize VDR binding affinity and selectivity.

Alterations to the A-ring to fine-tune the compound's interaction with the VDR and co-regulatory proteins.

Introduction of different functional groups to enhance specific biological activities, such as anti-inflammatory or anti-cancer effects.

The development of such analogs will be guided by the structural insights obtained from VDR-ligand complex studies and will involve rigorous preclinical testing to assess their efficacy and safety.

Role in Disease Models (Mechanistic Preclinical Studies)

Initial preclinical studies have demonstrated the therapeutic potential of this compound in models of autoimmune disease and leukemia. nih.govnih.gov However, a broader investigation into its efficacy in other disease contexts is warranted.

Future mechanistic preclinical studies should explore the role of this compound in a wider range of disease models, including:

Other Autoimmune Diseases: Investigating its efficacy in models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Various Cancers: Expanding beyond leukemia to evaluate its anti-proliferative and pro-differentiative effects in solid tumors such as breast, prostate, and colon cancer.

Osteoporosis: Assessing its potential to influence bone metabolism and improve bone health, given the known role of vitamin D in this area.

These studies should not only evaluate the therapeutic efficacy but also delve into the underlying mechanisms of action in each disease model, providing a solid foundation for potential clinical translation.

Q & A

Q. What analytical methods are recommended for quantifying 1,25-Dihydroxy-24-oxo-16-ene-Vitamin D3 in serum, and how do they differ in sensitivity and specificity?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity (detection limits ~0.1 ng/mL) and ability to distinguish structurally similar metabolites like 24,25(OH)₂D₃ and 1,25(OH)₂D₃. Immunoassays (e.g., competitive ELISA) are faster but may cross-react with epimers or other metabolites, leading to overestimation . For robust quantification, derivatization agents like DMEQ-TAD can enhance ionization efficiency in LC-MS/MS workflows, improving accuracy in low-abundance samples .

Q. How does the correlation between 25-hydroxyvitamin D3 (25(OH)D3) and its metabolites inform experimental design in vitamin D research?

Methodological Answer: Strong correlations (e.g., r = 0.91 between 25(OH)D₃ and 24,25(OH)₂D₃ in human serum) suggest that metabolite ratios (e.g., vitamin D metabolite ratio, VMR = 24,25(OH)₂D₃/25(OH)D₃) can serve as biomarkers for vitamin D catabolism and status. Researchers should measure both metabolites longitudinally to account for interindividual variability in hydroxylation efficiency, particularly in studies examining racial disparities (e.g., lower 25(OH)D₃ but similar VMR in Black vs. White populations) .

Q. What experimental models are suitable for studying the metabolism and biological activity of this compound?

Methodological Answer:

- In vivo models : Broiler chickens and pigs are cost-effective for assessing skeletal development and calcium homeostasis. For example, factorial designs (e.g., 2×2 vitamin D3 × stocking density) can isolate interactions between nutritional and environmental stressors .

- In vitro models : Human renal proximal tubule cell lines (e.g., HK-2) are used to study CYP24A1-mediated catabolism of 1,25(OH)₂D₃ to 24-oxo metabolites. Dose-response experiments should include controls for serum-free media to avoid confounding effects from exogenous vitamin D .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Discrepancies often arise from structural modifications (e.g., fluorination at C-24) or assay variability. For example, 24,24-difluoro-1,25(OH)₂D₃ exhibits 5–10× higher potency than native 1,25(OH)₂D₃ in vivo due to resistance to catabolism. To validate findings:

Q. What strategies optimize the detection of this compound in complex biological matrices like brain tissue?

Methodological Answer:

- Sample preparation : Solid-phase extraction (SPE) with C18 columns removes lipids and proteins. For brain tissue, homogenization in PBS with protease inhibitors preserves metabolite integrity .

- LC-MS/MS parameters : Use a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with a methanol/water gradient (0.1% formic acid). Monitor transitions at m/z 413.3 → 395.3 for 1,25(OH)₂-24-oxo-D3 .

Q. How do in vivo and in vitro models differ in elucidating the immunomodulatory effects of this compound?

Methodological Answer:

- In vivo : Murine models of autoimmune diseases (e.g., EAE for multiple sclerosis) reveal dose-dependent suppression of Th17 cells but require careful monitoring of hypercalcemia.

- In vitro : Primary human peripheral blood mononuclear cells (PBMCs) treated with 1–100 nM 1,25(OH)₂D₃ analogs can quantify IL-17 suppression via ELISA. However, in vitro systems lack the feedback loops regulating systemic calcium, necessitating complementary approaches .

Key Methodological Considerations

- Standardization : Use isotope-dilution LC-MS/MS for absolute quantification, adhering to FDA bioanalytical validation guidelines (e.g., precision <15% CV) .

- Ethical compliance : For animal studies, follow institutional guidelines (e.g., IACUC approval) and report housing conditions (e.g., stocking density impacts vitamin D metabolism in broilers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.